molecular formula C14H15ClN2O B1279500 4-(Benzyloxy)benzimidamide hydrochloride CAS No. 57928-60-6

4-(Benzyloxy)benzimidamide hydrochloride

Cat. No.: B1279500
CAS No.: 57928-60-6
M. Wt: 262.73 g/mol
InChI Key: YYXKRNUJMKSJMF-UHFFFAOYSA-N
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Scientific Research Applications

4-(Benzyloxy)benzimidamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antitumor and antiviral agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Safety and Hazards

In case of inhalation, it is advised to move the person into fresh air. If not breathing, give artificial respiration . In case of skin contact, wash off with soap and plenty of water .

Future Directions

Benzimidazole derivatives, such as 4-(Benzyloxy)benzimidamide hydrochloride, have been the focus of many laboratories around the world due to their potential therapeutic applications . Future research may continue to explore these applications, particularly in the field of anticancer drug development .

Mechanism of Action

Target of Action

4-(Benzyloxy)benzimidamide hydrochloride is a reversible, competitive inhibitor of trypsin-like serine proteases . These proteases play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell signaling .

Mode of Action

The compound interacts with its targets, the trypsin-like serine proteases, by binding to their active sites and preventing substrate interaction . This results in the inhibition of the protease activity, thereby modulating the biological processes they are involved in .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the proteolytic pathway involving trypsin-like serine proteases . By inhibiting these enzymes, the compound can affect various downstream effects, such as the regulation of digestion, immune response, and blood coagulation .

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of trypsin-like serine proteases . This can lead to the modulation of various biological processes, potentially resulting in therapeutic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature and humidity . Additionally, the compound’s action and efficacy could be influenced by the physiological environment, such as pH and the presence of other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)benzimidamide hydrochloride typically involves the reaction of ortho-phenylenediamine with benzaldehyde derivatives. One common method includes the use of sodium metabisulphite as an oxidation agent in a solvent mixture under mild conditions . The reaction proceeds through the formation of a Schiff base intermediate, followed by cyclization to form the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)benzimidamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The imidamide group can be reduced to form amines.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives.

Comparison with Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    2-Phenylbenzimidazole: Another derivative with potential anticancer properties.

    5,6-Dimethylbenzimidazole: Known for its role in the structure of vitamin B12.

Uniqueness: 4-(Benzyloxy)benzimidamide hydrochloride is unique due to the presence of the benzyloxy group, which can enhance its biological activity and specificity. This structural modification can improve its stability, bioavailability, and interaction with molecular targets compared to other benzimidazole derivatives .

Properties

IUPAC Name

4-phenylmethoxybenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O.ClH/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11;/h1-9H,10H2,(H3,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXKRNUJMKSJMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459895
Record name 4-(Benzyloxy)benzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57928-60-6
Record name 4-(Benzyloxy)benzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(benzyloxy)benzene-1-carboximidamide hydrochloride
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